molecular formula C16H14ClN3OS B2434169 3-({[1-(3-chlorobenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine CAS No. 851807-60-8

3-({[1-(3-chlorobenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine

Cat. No.: B2434169
CAS No.: 851807-60-8
M. Wt: 331.82
InChI Key: GFXUQUSCIYMSID-UHFFFAOYSA-N
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Description

3-({[1-(3-chlorobenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a chlorobenzoyl group, and a pyridine ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[1-(3-chlorobenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine typically involves multi-step organic reactions. The final step involves the attachment of the sulfanyl group to the pyridine ring under mild reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ advanced techniques such as continuous flow synthesis and catalytic processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-({[1-(3-chlorobenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides, while nucleophilic substitution at the pyridine ring can introduce various functional groups .

Mechanism of Action

The mechanism of action of 3-({[1-(3-chlorobenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The chlorobenzoyl group may enhance the compound’s binding affinity to its targets, while the sulfanyl group can participate in redox reactions, influencing cellular processes .

Properties

IUPAC Name

(3-chlorophenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3OS/c17-14-5-1-4-13(9-14)15(21)20-8-7-19-16(20)22-11-12-3-2-6-18-10-12/h1-6,9-10H,7-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFXUQUSCIYMSID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CN=CC=C2)C(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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